molecular formula C23H21ClN2O4S3 B11698356 Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11698356
M. Wt: 521.1 g/mol
InChI Key: BNOXDSHBKOZEHA-BOPFTXTBSA-N
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Description

Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including thiazolidinone, thiophene, and ester moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate
  • 2-(2-Chlorophenyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

Uniqueness

Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21ClN2O4S3

Molecular Weight

521.1 g/mol

IUPAC Name

ethyl 2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H21ClN2O4S3/c1-2-30-22(29)19-14-8-4-6-10-16(14)32-20(19)25-18(27)12-26-21(28)17(33-23(26)31)11-13-7-3-5-9-15(13)24/h3,5,7,9,11H,2,4,6,8,10,12H2,1H3,(H,25,27)/b17-11-

InChI Key

BNOXDSHBKOZEHA-BOPFTXTBSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S

Origin of Product

United States

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